molecular formula C33H48NNaO10S B1262174 Methylprednisolone suleptanate CAS No. 90350-40-6

Methylprednisolone suleptanate

Cat. No. B1262174
CAS RN: 90350-40-6
M. Wt: 673.8 g/mol
InChI Key: CDMLLMOLWUKNEK-AOHDELFNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methylprednisolone suleptanate is an organic sodium salt that is the monosodium salt of methylprednisolone 21-suleptanic acid ester. It is a prodrug of methylprednisolone developed by Pharmacia Corp for the treatment of asthma. It has a role as an anti-inflammatory agent, a glucocorticoid receptor agonist, a prodrug and an anti-asthmatic drug. It contains a methylprednisolone 21-suleptanic acid ester(1-).

Scientific Research Applications

Potential Use in Immunological Diseases

Methylprednisolone suleptanate, a prodrug of methylprednisolone, has been explored for its potential use in treating immunological diseases. Preliminary preclinical data suggested its efficacy for intravenous treatment of such conditions. Its anti-inflammatory and bronchodilatory effects have been demonstrated in various animal models, indicating potential applications beyond asthma treatment for which it was initially developed (Paggiaro, 2000).

Application in Lupus Nephritis

Methylprednisolone suleptanate has been evaluated for its efficacy in lupus nephritis patients. A Phase II trial demonstrated its safety and effectiveness in pulse therapy, with doses up to 1000 mg/day being well tolerated. The therapy showed promise in delaying the onset of CNS symptoms in systemic lupus erythematosus (SLE) patients, especially those with organic brain disease, suggesting a broader therapeutic window for autoimmune conditions (Paggiaro, 2000).

Preclinical Studies in Spinal Cord Injury

There are ongoing preclinical studies investigating the potential of methylprednisolone suleptanate in the treatment of spinal cord injuries. These studies aim to understand the drug's mechanism of action and its ability to mitigate injury impacts at the spinal level, offering insights into novel therapeutic approaches for such debilitating conditions (Paggiaro, 2000).

Neuroprotective Effects

Research into methylprednisolone suleptanate's neuroprotective effects has shown it to have potential benefits in central nervous system injuries. Its ability to inhibit lipid peroxidation, a process implicated in secondary CNS injury, underscores its therapeutic potential independent of its glucocorticoid receptor actions. This has led to the development of steroid analogues like lazaroids, aiming to harness these neuroprotective effects without the complications associated with corticosteroid therapy (Kavanagh & Kam, 2001).

Therapeutic Properties in Liver Transplantation

A study on deceased donor liver transplantation highlighted methylprednisolone's ability to reduce inflammation in the donor liver, thereby improving outcomes post-transplantation. This finding suggests its potential utility in enhancing organ transplant success rates by mitigating brain death-associated damages through its anti-inflammatory effects (Kotsch et al., 2008).

properties

CAS RN

90350-40-6

Product Name

Methylprednisolone suleptanate

Molecular Formula

C33H48NNaO10S

Molecular Weight

673.8 g/mol

IUPAC Name

sodium;2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonate

InChI

InChI=1S/C33H49NO10S.Na/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43;/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43);/q;+1/p-1/t21-,23-,24-,26-,30+,31-,32-,33-;/m0./s1

InChI Key

CDMLLMOLWUKNEK-AOHDELFNSA-M

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+]

SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+]

Other CAS RN

90350-40-6

synonyms

methylprednisolone 21-(8-(methyl-(2-sulfoethyl)amino)-1,8-dioxooctanoate)
methylprednisolone suleptanate
MPSO
PNU-67590A
U 67590A
U-67,590A
U-67590A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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